molecular formula C23H22N2O3 B554277 Z-L-proline beta-naphthylamide CAS No. 86925-99-7

Z-L-proline beta-naphthylamide

Cat. No. B554277
CAS RN: 86925-99-7
M. Wt: 374.4 g/mol
InChI Key: JNQYOPCQZVPOCL-NRFANRHFSA-N
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Description

Z-L-proline beta-naphthylamide is a biochemical used for proteomics research . It is a proline derivative .


Molecular Structure Analysis

The molecular formula of Z-L-proline beta-naphthylamide is C23H22N2O3, and it has a molecular weight of 374.43 g/mol . The structure of this compound is not directly provided in the search results.


Chemical Reactions Analysis

Z-L-proline beta-naphthylamide is a substrate used for testing enzyme activity . Proline-based reactions are known to be catalyzed by L-proline, which is a small, non-toxic, and readily available molecule . The first intermolecular direct enantioselective aldol reaction catalyzed by L-proline was reported using acetone and 4-nitrobenzaldehyde as the substrates .

Scientific Research Applications

Role in Plant Stress Tolerance

Z-L-proline beta-naphthylamide, although not directly mentioned, shares structural similarities with proline, which plays a crucial role in plant stress tolerance. Proline accumulation in plants is a response to environmental stresses such as drought, salinity, extreme temperatures, and heavy metal exposure. It contributes positively to enzyme and membrane integrity and helps in osmotic adjustment under stress conditions. While the direct application of proline to plants under stress has shown significant improvements in growth and yield, the mechanism of action and the most effective application strategies are still under research. This insight could be extrapolated to Z-L-proline beta-naphthylamide to investigate its potential application in improving plant stress resistance through genetic engineering or exogenous application strategies (Ashraf & Foolad, 2007).

Medicinal Chemistry and Pharmacology

Z-L-proline beta-naphthylamide, as part of the naphthalimide family, is structurally related to compounds exhibiting significant medicinal applications. Naphthalimide derivatives have shown extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory treatments. These compounds interact with biological cations, anions, small molecules, and macromolecules through noncovalent bonds, displaying a broad spectrum of activity. Their structural versatility allows for the development of various medicinal agents, highlighting the potential of Z-L-proline beta-naphthylamide derivatives in pharmaceutical research (Gong et al., 2016).

Antitumor Activity

Naphthalimide analogs, including potentially Z-L-proline beta-naphthylamide derivatives, have been extensively researched for their antitumor properties. These compounds are designed to enhance DNA binding affinity and antitumor efficacy, exploring different derivations of the naphthalimide pharmacophores. The research includes developing heterocyclic fused naphthalimides, bis-naphthalimides, and carboxamide derivatives to increase the structural diversity of antitumor agents and identify novel targets and mechanisms of action (Chen et al., 2018).

Toxicity and Environmental Impact

While the direct studies on Z-L-proline beta-naphthylamide were not found, research on naphthalimide derivatives, including environmental and toxicological aspects, is crucial for understanding the broader implications of these compounds. The toxicity of naphthenic acids, a class of compounds related to the naphthalene framework, in environmental samples underscores the need for comprehensive studies on the toxicity, degradation, and environmental impact of Z-L-proline beta-naphthylamide and its derivatives. Understanding these aspects is vital for mitigating potential environmental risks and ensuring the safe application of these compounds in various fields (Headley et al., 2009).

Safety And Hazards

Z-L-proline beta-naphthylamide is classified as Carcinogenicity (Category 1B), H350 according to the Safety Data Sheet . It may cause cancer . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

benzyl (2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-22(24-20-13-12-18-9-4-5-10-19(18)15-20)21-11-6-14-25(21)23(27)28-16-17-7-2-1-3-8-17/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,24,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQYOPCQZVPOCL-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435802
Record name Z-L-proline beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-L-proline beta-naphthylamide

CAS RN

86925-99-7
Record name Z-L-proline beta-naphthylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-L-proline β-naphthylamide
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